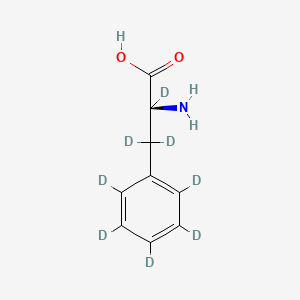

L-Phenyl-d5-alanine-2,3,3-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

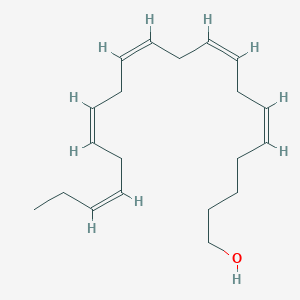

L-Phenyl-d5-alanine-2,3,3-d3 is a deuterated form of the amino acid phenylalanine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing specific hydrogen atoms in the molecule. The molecular formula of this compound is C6D5CD2CD(NH2)CO2H, and it has a molecular weight of 173.24 g/mol . This isotopic labeling makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Target of Action

L-Phenyl-d5-alanine-2,3,3-d3, also known as L-Phenylalanine-d8, is a deuterated form of the amino acid phenylalanine . It is primarily targeted at the same biological systems as phenylalanine, including various enzymes and receptors in the body .

Mode of Action

The compound interacts with its targets in a similar manner to phenylalanine, but the presence of deuterium atoms can alter the kinetics of these interactions . The deuterium atoms can slow down the rate of certain chemical reactions, allowing for more precise tracking of metabolic pathways .

Biochemical Pathways

This compound is involved in the same biochemical pathways as phenylalanine. It can be used to trace the metabolism of phenylalanine in biological systems . For example, it has been used in feeding experiments with cultured cells of Asparagus officinalis, leading to the production of D-enriched asparenyol, a norlignan class of metabolite.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar to those of phenylalanine. The presence of deuterium atoms can potentially affect these properties, such as slowing down metabolic processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely the same as those of phenylalanine, given their structural similarity. The deuterium atoms allow for more precise tracking of these effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as pH and temperature can affect the stability of the compound and its interactions with biological targets .

Preparation Methods

The synthesis of L-Phenyl-d5-alanine-2,3,3-d3 involves several steps, starting from benzaldehyde-d6. The synthetic route typically includes the following steps :

Formation of Benzaldehyde-d6: Benzene-d6 is converted to benzaldehyde-d6 using a Friedel-Crafts reaction catalyzed by sodium chloride.

Catalytic Reduction: The benzaldehyde-d6 is then subjected to catalytic reduction using 10% palladium on carbon in a solvent mixture of dioxane and ethyl acetate.

Enzymatic Deacylation: The resulting acetylphenyl-d5-alanine-2,3,3-d3 is deacylated enzymatically to yield this compound.

Chemical Reactions Analysis

L-Phenyl-d5-alanine-2,3,3-d3 undergoes various chemical reactions typical of amino acids:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it to its corresponding alcohol derivatives.

Substitution: It can undergo substitution reactions, particularly at the amino group, to form derivatives such as N-acetyl-L-Phenyl-d5-alanine-2,3,3-d3.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

L-Phenyl-d5-alanine-2,3,3-d3 has several important applications in scientific research :

Metabolic Studies: It is used as a tracer in metabolic studies to track the pathways and fate of phenylalanine in biological systems.

NMR Spectroscopy: The deuterium atoms in the compound make it an excellent candidate for NMR studies, providing detailed information about molecular structures and dynamics.

Isotope Tracing: It is used in isotope tracing experiments to study biochemical pathways and molecular interactions.

Biochemical Research: It helps in understanding the role of phenylalanine in various biochemical processes and its conversion to other important biomolecules like tyrosine, dopamine, and norepinephrine.

Comparison with Similar Compounds

L-Phenyl-d5-alanine-2,3,3-d3 can be compared with other deuterated amino acids and phenylalanine derivatives :

L-Phenylalanine-13C9,15N: This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for different types of isotopic studies.

L-Dopa-(phenyl-d3): This is a deuterated form of L-Dopa, used in studies related to Parkinson’s disease and neurotransmitter synthesis.

Dthis compound: This racemic mixture contains both L- and D-forms of the deuterated phenylalanine.

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic tracing studies.

Properties

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-WYMAAGAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of L-Phenyl-d5-alanine-2,3,3-d3 in biosynthetic studies?

A1: this compound serves as a valuable isotopic tracer in biosynthetic studies. Researchers used it to investigate the biosynthesis of asparenyol, a norlignan compound found in Asparagus officinalis. By feeding cultured cells with this compound, researchers were able to track the incorporation of deuterium atoms into the final asparenyol molecule. [] This allowed them to confirm that a single phenylalanine molecule provides the nine carbon atoms present in a specific portion of the asparenyol structure. []

Q2: How does the stability of kinsenoside (KD) relate to this compound?

A2: this compound acts as an internal standard (IS) in the LC-MS/MS method developed to measure kinsenoside (KD) concentrations in beagle dog plasma. [] This method was crucial for understanding the pharmacokinetics and bioavailability of KD, which is known for its various pharmacological activities. The use of an IS like this compound is essential for accurate and reliable quantification in such studies. []

Q3: Are there any specific structural characteristics of this compound revealed in the research?

A3: While the provided research excerpts don't delve into the complete spectroscopic characterization of this compound, one study utilized H-NMR spectroscopy to analyze the deuterium incorporation into asparenyol after feeding with this compound. [] This analysis, focusing on deuterium positioning, indirectly confirmed the specific labeling pattern within this compound itself.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]acetyl]benzoic Acid Methyl Ester](/img/new.no-structure.jpg)